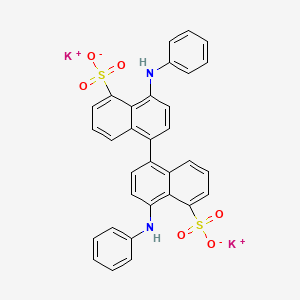

Bis-ANS dipotassium

Description

Properties

IUPAC Name |

dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLWTJHKQHRTNC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22K2N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65664-81-5 | |

| Record name | 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Bis-ANS Dipotassium in Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt (Bis-ANS) is a vital fluorescent probe in the fields of biochemistry and drug development. Its utility lies in its capacity to characterize the non-polar, hydrophobic topographies of proteins. This technical guide elucidates the core mechanism of Bis-ANS action in protein binding, detailing its fluorescent properties, binding site characteristics, and the physicochemical principles governing the interaction. This document provides a comprehensive overview of experimental protocols, quantitative binding data, and visual representations of the underlying processes to serve as a valuable resource for researchers and professionals in the field.

Core Mechanism of Action

The mechanism of Bis-ANS as a molecular probe is fundamentally linked to its fluorescence properties, which are highly sensitive to the polarity of its microenvironment. In aqueous solutions, Bis-ANS exhibits minimal fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, a significant enhancement in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum are observed. This phenomenon is primarily attributed to two key principles:

-

Solvent Reorganization and Exclusion: In the unbound state, the excited state of Bis-ANS is efficiently quenched by the surrounding polar water molecules. Upon binding to a hydrophobic cavity of a protein, these water molecules are displaced. This exclusion of the polar solvent from the immediate vicinity of the probe minimizes non-radiative decay pathways, leading to a substantial increase in fluorescence.

-

Restricted Intramolecular Rotation: Bis-ANS possesses two anilinonaphthalene moieties that can undergo intramolecular rotation. In an aqueous environment, this rotational freedom provides a non-radiative pathway for the dissipation of energy from the excited state. However, when Bis-ANS binds to the sterically constrained environment of a protein's hydrophobic pocket, this intramolecular rotation is hindered. This restriction closes a significant non-radiative decay channel, thereby increasing the fluorescence quantum yield.

The binding of Bis-ANS is non-covalent and is driven by a combination of hydrophobic and electrostatic interactions.[1][2] The primary binding sites are typically exposed hydrophobic patches or cavities on the protein surface, which can be indicative of partially folded states, molten globules, or subunit interfaces.

Quantitative Data on Bis-ANS-Protein Interactions

The affinity and stoichiometry of Bis-ANS binding are crucial parameters for characterizing protein conformations. These are typically determined using techniques such as fluorescence spectroscopy and isothermal titration calorimetry. Below is a summary of representative quantitative data for the interaction of Bis-ANS with various proteins.

| Protein | Method | Dissociation Constant (Kd) [µM] | Stoichiometry (n) |

| Bovine Serum Albumin | Fluorescence Spectroscopy | ~5-10 | ~2 |

| Human Serum Albumin | Fluorescence Spectroscopy | ~2-5 | ~1-2 |

| Lysozyme | Fluorescence Spectroscopy | ~15-20 | ~1 |

| β-Lactoglobulin | Fluorescence Spectroscopy | ~5-10 | ~1 |

| α-Lactalbumin (molten globule) | Fluorescence Spectroscopy | ~10-15 | Not Reported |

Note: The values presented are approximate and can vary depending on experimental conditions such as buffer composition, pH, and temperature. The data for serum albumins and β-lactoglobulin are primarily based on studies with the closely related probe ANS, as specific quantitative data for Bis-ANS with these proteins is less commonly reported.

Experimental Protocols

Fluorescence Spectroscopy

Objective: To determine the dissociation constant (Kd) and stoichiometry (n) of Bis-ANS binding to a protein.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be filtered and degassed.

-

Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectrophotometry at 280 nm, using the protein's specific extinction coefficient).

-

Prepare a stock solution of Bis-ANS dipotassium salt in the same buffer. Protect the solution from light to prevent photobleaching.

-

-

Fluorescence Titration:

-

A fixed concentration of the protein (typically in the low micromolar range) is placed in a quartz cuvette.

-

Successive aliquots of the Bis-ANS stock solution are added to the protein solution.

-

After each addition, the solution is gently mixed and allowed to equilibrate (typically for 2-5 minutes) in the dark.

-

The fluorescence emission spectrum is recorded using an excitation wavelength of approximately 385-395 nm. The emission is typically scanned from 400 nm to 600 nm.

-

A control titration of Bis-ANS into the buffer alone should also be performed to correct for the fluorescence of the free probe.

-

-

Data Analysis:

-

The fluorescence intensity at the emission maximum (typically around 480-500 nm) is plotted against the total concentration of Bis-ANS.

-

The data is corrected for the inner filter effect if necessary.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear regression analysis to determine the Kd and the number of binding sites (n).

-

Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the Bis-ANS-protein interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare the protein and Bis-ANS solutions in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of both the protein and Bis-ANS solutions.

-

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The Bis-ANS solution is loaded into the injection syringe.

-

A series of small, precise injections of the Bis-ANS solution are made into the protein solution while the temperature is held constant.

-

The heat change associated with each injection is measured by the instrument.

-

A control experiment, injecting Bis-ANS into the buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.

-

The heat of dilution from the control experiment is subtracted from the experimental data.

-

The corrected heat changes are plotted against the molar ratio of Bis-ANS to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Ka (from which Kd can be calculated as 1/Ka), ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Unveiling Protein Intermediates: A Technical Guide to Bis-ANS Interaction with Molten Globule States

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the fluorescent probe 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) and the molten globule (MG) state of proteins. The MG state, a partially folded intermediate characterized by native-like secondary structure but a fluctuating tertiary structure, is implicated in various biological processes, including protein folding, membrane translocation, and the formation of amyloid fibrils. Understanding the thermodynamics and kinetics of ligand binding to these transient species is paramount for advancements in drug discovery and the development of protein-based therapeutics. Bis-ANS serves as an invaluable tool in this endeavor, its fluorescence properties providing a sensitive reporter on the exposed hydrophobic surfaces characteristic of the molten globule state.

The Molten Globule State: A Primer

The molten globule is a distinct thermodynamic state of a protein, existing between the fully native (N) and unfolded (U) conformations.[1] It is typically induced under mildly denaturing conditions such as low pH, moderate concentrations of chemical denaturants, or elevated temperatures.[1] Key characteristics of the molten globule state include:

-

Compactness: The overall size of a molten globule is only slightly larger than the native state, as measured by techniques like size-exclusion chromatography and small-angle X-ray scattering (SAXS).[2]

-

Secondary Structure: Molten globules retain a significant amount of native-like secondary structure, which can be readily assessed using far-UV circular dichroism.[1]

-

Tertiary Structure: The specific, tightly packed tertiary structure of the native state is largely absent in the molten globule. This leads to increased flexibility and dynamics of the polypeptide chain, observable through near-UV circular dichroism and NMR spectroscopy.[1]

-

Exposed Hydrophobic Surfaces: The lack of a fixed tertiary structure results in the exposure of hydrophobic amino acid residues that are typically buried within the core of the native protein.[2] It is this feature that is exploited by hydrophobic probes like Bis-ANS.

Bis-ANS: A Fluorescent Probe for Hydrophobic Environments

Bis-ANS is a non-covalent fluorescent dye that exhibits low fluorescence quantum yield in aqueous solutions.[3] However, upon binding to hydrophobic regions of macromolecules, such as the exposed nonpolar clusters in molten globule states, its fluorescence emission is significantly enhanced, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength).[3] This phenomenon is attributed to the reduced exposure of the dye to the polar aqueous environment and the restriction of its intramolecular motion upon binding.[4] The dimeric nature of Bis-ANS, compared to its monomeric counterpart ANS, is believed to confer a higher binding affinity for these partially folded structures.

The interaction of Bis-ANS with molten globules is primarily driven by hydrophobic interactions between the anilinonaphthalene rings of the dye and the exposed nonpolar side chains of the protein.[4] Electrostatic interactions may also play a role in the binding process.

Quantitative Analysis of Bis-ANS Interaction with Molten Globule States

The binding of Bis-ANS to molten globule states can be quantified to provide valuable insights into the stability and conformational properties of these intermediates. The following table summarizes key quantitative data from various studies.

| Protein | Condition for Molten Globule State | Technique | Dissociation Constant (Kd) | Stoichiometry (n) | Thermodynamic Parameters (ΔH, TΔS) | Reference(s) |

| apo-Bovine α-Lactalbumin | Low pH | Fluorescence Spectroscopy | 6.2 ± 0.4 µM | ~2 | Not Reported | [5] |

| Aggregated IgG | Thermal Stress | Isothermal Titration Calorimetry | 63 µM | Not Reported | Not Reported | [6] |

| Aggregated IgG | Thermal Stress | Time-Resolved Fluorescence | 50 nM | Not Reported | Not Reported | [6] |

| Goat α-Lactalbumin (apo) | 10 mM Tris-HCl, pH 7.5, 4°C | Not Specified | Not Reported | 2 | Not Reported | [7] |

| Goat α-Lactalbumin (Ca2+-bound) | 10 mM Tris-HCl, pH 7.5, 37°C | Not Specified | Not Reported | 5 | Not Reported | [7] |

Note: The binding affinities and stoichiometries can vary significantly depending on the specific protein, the conditions used to induce the molten globule state, and the experimental technique employed.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and accurate characterization of Bis-ANS interaction with molten globule states.

Fluorescence Spectroscopy

This technique is the primary method for monitoring Bis-ANS binding.

Objective: To measure the fluorescence enhancement and blue shift of Bis-ANS upon binding to the molten globule state and to determine the binding affinity (Kd).

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Purified protein of interest

-

Bis-ANS stock solution (e.g., in DMSO or water)

-

Buffer solution appropriate for inducing the molten globule state (e.g., low pH buffer, buffer with a specific concentration of denaturant)

-

Control buffer for native and unfolded states

Protocol:

-

Sample Preparation:

-

Prepare a solution of the protein in the desired buffer to induce the molten globule state. A typical protein concentration is in the low micromolar range (e.g., 1-10 µM).

-

Prepare control samples of the protein in its native and fully unfolded states in their respective buffers.

-

Prepare a stock solution of Bis-ANS. The final concentration of Bis-ANS used in the assay is typically in the low micromolar range.

-

-

Instrument Setup:

-

Set the excitation wavelength to approximately 390-395 nm.[3]

-

Set the emission wavelength scan range from 400 nm to 600 nm.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Measurement:

-

To a cuvette containing the protein solution (in the molten globule state), add a small aliquot of the Bis-ANS stock solution to achieve the desired final concentration.

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at a constant temperature to allow binding to reach equilibrium.

-

Record the fluorescence emission spectrum.

-

Repeat the measurement for the native and unfolded protein samples, as well as for a blank sample containing only Bis-ANS in the buffer.

-

-

Data Analysis:

-

Subtract the spectrum of the blank (Bis-ANS in buffer) from the spectra of the protein samples.

-

Determine the wavelength of maximum emission (λmax) and the fluorescence intensity at this wavelength.

-

To determine the dissociation constant (Kd), perform a titration experiment by adding increasing concentrations of Bis-ANS to a fixed concentration of the protein and measuring the change in fluorescence intensity. The data can then be fitted to a suitable binding isotherm equation (e.g., one-site binding model).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the secondary and tertiary structure of the protein in its different conformational states.

Objective: To confirm the presence of a molten globule state by observing the retention of secondary structure and the loss of tertiary structure.

Materials:

-

CD spectropolarimeter equipped with a temperature controller

-

Quartz cuvettes with appropriate path lengths (e.g., 0.1 cm for far-UV, 1 cm for near-UV)

-

Purified protein of interest

-

Buffers for native, molten globule, and unfolded states

Protocol:

-

Sample Preparation:

-

Prepare protein samples in the different conformational states at a suitable concentration for CD measurements (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV).

-

Prepare corresponding buffer blanks.

-

-

Instrument Setup:

-

For Far-UV CD (Secondary Structure):

-

Set the wavelength range from approximately 250 nm to 190 nm.

-

Use a short path length cuvette (e.g., 0.1 cm).

-

-

For Near-UV CD (Tertiary Structure):

-

Set the wavelength range from approximately 350 nm to 250 nm.

-

Use a longer path length cuvette (e.g., 1 cm).

-

-

Set other parameters such as bandwidth, scanning speed, and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Measurement:

-

Record the CD spectrum of the buffer blank and then the protein sample for each conformational state.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the corresponding protein spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

-

Compare the far-UV spectra to assess changes in secondary structure content. The molten globule state should exhibit a spectrum indicative of significant secondary structure, similar to the native state.

-

Compare the near-UV spectra to assess changes in the tertiary structure. The molten globule state is expected to show a significant loss of the defined signals observed for the native state, appearing more like the unfolded state.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the Bis-ANS-molten globule interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding reaction.

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest

-

Bis-ANS

-

Dialysis tubing and appropriate buffer

Protocol:

-

Sample Preparation:

-

Prepare the protein solution in the buffer that induces the molten globule state.

-

Prepare the Bis-ANS solution in the exact same buffer. It is critical to ensure a perfect buffer match between the protein and ligand solutions to minimize heats of dilution. Dialysis of both solutions against the same buffer is highly recommended.

-

Typical concentrations are in the range of 10-100 µM for the protein in the cell and 10-20 times higher for the Bis-ANS in the syringe.

-

-

Instrument Setup:

-

Set the experimental temperature.

-

Set the injection volume and spacing between injections to allow the signal to return to baseline after each injection.

-

-

Measurement:

-

Load the protein solution into the sample cell and the Bis-ANS solution into the injection syringe.

-

Perform a series of injections of Bis-ANS into the protein solution while monitoring the heat changes.

-

Perform a control experiment by injecting Bis-ANS into the buffer to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heats of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site or multiple-site binding model) to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(Ka) (where Ka = 1/Kd) and ΔG = ΔH - TΔS.

-

Stopped-Flow Kinetics

Stopped-flow techniques are used to study the kinetics of fast reactions, such as the binding of Bis-ANS to a protein during its folding process.

Objective: To measure the rate constants of Bis-ANS binding to transiently formed molten globule intermediates during protein folding.

Materials:

-

Stopped-flow instrument with fluorescence detection

-

Syringes for reactants

-

Unfolded protein solution (e.g., in high concentration of denaturant)

-

Refolding buffer (which may contain Bis-ANS)

Protocol:

-

Sample Preparation:

-

Prepare a solution of the unfolded protein in a denaturing buffer.

-

Prepare a refolding buffer that, when mixed with the unfolded protein solution, will initiate folding. To monitor Bis-ANS binding during folding, the refolding buffer should also contain Bis-ANS.

-

-

Instrument Setup:

-

Set the fluorescence detection parameters (excitation and emission wavelengths) as for steady-state fluorescence spectroscopy.

-

Set the drive syringes to mix the reactants at the desired ratio.

-

-

Measurement:

-

Load the unfolded protein solution and the refolding buffer (with Bis-ANS) into separate syringes.

-

Rapidly mix the two solutions by driving the syringes. The mixing initiates protein folding and the simultaneous binding of Bis-ANS to any transiently formed molten globule intermediates.

-

Monitor the change in Bis-ANS fluorescence intensity as a function of time.

-

-

Data Analysis:

-

The resulting kinetic trace can be fitted to appropriate kinetic models (e.g., single or multiple exponential functions) to extract the rate constants for the binding process, which reflect the formation of the molten globule state.

-

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of Bis-ANS and molten globule interactions.

Caption: Workflow for Bis-ANS Fluorescence Spectroscopy.

Caption: Protein States and Bis-ANS Interaction.

Caption: Techniques for Molten Globule Characterization.

Applications in Drug Development

The study of Bis-ANS interaction with molten globule states has significant implications for drug development:

-

Characterizing Protein Misfolding and Aggregation: Many neurodegenerative diseases are associated with the aggregation of misfolded proteins, which may proceed through molten globule-like intermediates. Bis-ANS can be used to monitor the formation of these species and to screen for small molecules that inhibit aggregation.

-

Assessing Protein Stability: The propensity of a protein therapeutic to form aggregates is a major concern for its efficacy and safety. Bis-ANS fluorescence can be used in formulation development to assess the stability of a protein under different conditions and to identify excipients that minimize the population of aggregation-prone molten globule states.

-

Understanding Drug-Target Interactions: Some drugs may preferentially bind to non-native states of their target proteins. Bis-ANS can be used in competitive binding assays to investigate whether a drug candidate interacts with the molten globule state of a protein.

References

- 1. researchgate.net [researchgate.net]

- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Probing different conformational states of bovine alpha-lactalbumin: fluorescence studies with 4,4'-bis[1-(phenylamino)-8-naphthalenesulfonate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The perturbations of the native state of goat alpha-lactalbumin induced by 1,1'-bis(4-anilino-5-naphthalenesulfonate) are Ca2+-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Free and Protein-Bound Bis-ANS

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, commonly known as Bis-ANS, is a powerful fluorescent probe extensively utilized in protein science. Its remarkable sensitivity to the polarity of its environment makes it an invaluable tool for characterizing proteins. Bis-ANS is virtually non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield and a significant blue shift in its emission spectrum upon binding to hydrophobic regions on protein surfaces.[1][2] This property allows it to effectively report on protein folding and conformational changes, detect the presence of molten globule intermediates, monitor protein aggregation, and characterize ligand binding events.[2][3] This guide provides a comprehensive overview of the spectral properties of Bis-ANS in its free and protein-bound states, detailed experimental protocols for its application, and a quantitative summary of its key photophysical parameters.

Core Principles of Bis-ANS Fluorescence

The utility of Bis-ANS as a molecular probe stems from the photophysical changes it undergoes when transitioning from a polar aqueous environment to a nonpolar, sterically constrained environment, such as a hydrophobic pocket on a protein.

-

In Aqueous Solution (Free State): In polar solvents like water, the excited state of Bis-ANS is rapidly quenched through processes like intermolecular charge transfer and solvent relaxation. This efficient non-radiative decay pathway results in a very low fluorescence quantum yield, rendering the molecule essentially non-fluorescent.[4][5][6]

-

In Nonpolar Environments (Protein-Bound State): When Bis-ANS binds to a hydrophobic cavity on a protein, it is shielded from the polar solvent molecules.[7] This nonpolar environment restricts the molecular motions of the probe and suppresses the non-radiative decay pathways. Consequently, the energy of the excited state is preferentially dissipated through the emission of photons, leading to a significant enhancement in fluorescence intensity and quantum yield. The restricted environment also leads to a stabilization of the excited state, resulting in a hypsochromic (blue) shift of the emission maximum.[1][2]

Quantitative Spectral Properties

The spectral characteristics of Bis-ANS are profoundly dependent on its environment. The following tables summarize the key quantitative parameters for free and protein-bound Bis-ANS.

Table 1: Spectral Properties of Free and Protein-Bound Bis-ANS

| Property | Free Bis-ANS (in Aqueous Buffer) | Protein-Bound Bis-ANS | Key Observations |

| Absorption Max (λabs) | ~390 nm[1] | ~380–395 nm[3][4] | A slight red shift in the excitation maximum is sometimes observed upon binding.[8] |

| Emission Max (λem) | ~520–523 nm[1][9] | ~470–500 nm[2][10] | A significant blue shift (hypsochromic shift) of 20-50 nm is the hallmark of binding. |

| Fluorescence Intensity | Negligible / Very Low[4][9] | Markedly Enhanced[2][11] | The fluorescence intensity can increase by one to two orders of magnitude. |

| Quantum Yield (Φf) | Very Low (<0.01)[4] | Significantly Increased | The quantum yield increases sharply when the probe is shielded from the aqueous environment.[4] |

| Fluorescence Lifetime (τ) | Short (~0.1-0.5 ns)[12] | Longer and often multi-exponential (e.g., 1-10 ns)[12][13] | Longer lifetimes indicate stable binding within hydrophobic pockets; multiple lifetimes suggest binding to heterogeneous sites.[12] |

| Fluorescence Anisotropy | Low | High | The increased rotational correlation time upon binding to a large protein results in higher anisotropy.[14] |

Table 2: Influence of Solvent Polarity on Bis-ANS Fluorescence

This table demonstrates the fundamental principle behind Bis-ANS's utility: its fluorescence is inversely correlated with solvent polarity.

| Solvent | Dielectric Constant | Relative Fluorescence Intensity | Reference |

| Water | 80.1 | Minimal | [6] |

| 50% Ethanol | ~52 | Low | [6] |

| Methanol | 32.1 | High | [6] |

| Ethanol | 24.5 | High | [6] |

| Acetone | 20.7 | Highest | [6] |

Experimental Protocols and Methodologies

Accurate and reproducible data require careful experimental design. Below are detailed protocols for common applications of Bis-ANS.

Protocol for Steady-State Fluorescence Titration

This experiment is used to determine the binding affinity (Kd) and stoichiometry of Bis-ANS to a protein.

-

Materials and Reagents:

-

Protein of interest, purified and dialyzed into a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

-

Bis-ANS stock solution (e.g., 1-2 mM in DMSO or water). Store protected from light.[9]

-

Buffer solution used for protein dialysis.

-

-

Instrumentation:

-

A research-grade spectrofluorometer.

-

Quartz cuvette (1 cm path length).

-

-

Procedure:

-

Instrument Setup: Set the excitation wavelength to 395 nm and the emission scan range from 420 nm to 600 nm.[4] Set excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Sample Preparation: Prepare a solution of the protein in the cuvette at a fixed concentration (e.g., 1-5 µM). The final volume should be sufficient to obtain a stable reading (e.g., 2 mL).

-

Blank Measurement: Record the fluorescence spectrum of the buffer alone. Then, add the same total amount of Bis-ANS that will be used in the titration to the buffer and record this "Bis-ANS only" spectrum. This is crucial for background subtraction.[10]

-

Titration: Add small aliquots (e.g., 0.5-2 µL) of the Bis-ANS stock solution to the protein solution in the cuvette. After each addition, mix gently by inverting the cuvette or with a magnetic stirrer, allow the solution to equilibrate for 1-2 minutes, and record the emission spectrum.[4][15]

-

Data Analysis:

-

Correct each spectrum by subtracting the "Bis-ANS only" spectrum.

-

Determine the peak fluorescence intensity at the emission maximum (e.g., ~480 nm) for each Bis-ANS concentration.

-

Plot the change in fluorescence intensity (ΔF) against the total Bis-ANS concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to calculate the dissociation constant (Kd).

-

-

Protocol for Monitoring Protein Unfolding or Aggregation

This method uses a fixed concentration of Bis-ANS to monitor changes in exposed hydrophobicity over time or in response to a denaturant.

-

Procedure:

-

Prepare a solution containing the protein of interest (e.g., 5 µM) and a fixed concentration of Bis-ANS (e.g., 5-10 µM) in the desired buffer.

-

Initiate the unfolding or aggregation process (e.g., by adding a denaturant like Guanidinium HCl, increasing temperature, or mechanical agitation).

-

Monitor the fluorescence intensity at the emission maximum of the bound probe (e.g., 480 nm) over time using the spectrofluorometer. An increase in fluorescence indicates an increase in exposed hydrophobic surface area, characteristic of unfolding or the formation of aggregation-prone species.[2]

-

Visualizations: Workflows and Relationships

Diagram 1: Experimental Workflow

Caption: Workflow for determining Bis-ANS binding affinity to a protein.

Diagram 2: Logical Relationships of Spectral Properties

Caption: State-dependent spectral properties of Bis-ANS.

Conclusion

Bis-ANS remains a cornerstone fluorescent probe in biophysical chemistry and drug development. Its profound and predictable spectral response to changes in environmental polarity provides a direct window into the hydrophobic landscape of proteins. By understanding the quantitative differences between its free and protein-bound states and employing rigorous experimental protocols, researchers can effectively harness Bis-ANS to elucidate complex protein behaviors, from folding and stability to aggregation and molecular recognition. This guide serves as a foundational resource for the effective application of this versatile analytical tool.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

A Technical Guide to Bis-ANS and ANS Fluorescent Dyes: Key Differences and Applications in Protein Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biophysical and pharmaceutical research, fluorescent spectroscopy stands out as a powerful tool for elucidating the intricate details of protein structure, function, and dynamics. Among the arsenal of fluorescent probes, 8-anilinonaphthalene-1-sulfonic acid (ANS) and its dimeric analog, 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS), have emerged as indispensable reporters of protein conformation, folding, and aggregation. Both dyes exhibit environmentally sensitive fluorescence, being weakly fluorescent in aqueous solutions but displaying a significant increase in quantum yield and a blue shift in their emission spectra upon binding to hydrophobic regions of proteins. This property makes them exceptionally useful for monitoring changes in protein tertiary structure, such as the exposure of hydrophobic clusters during protein unfolding, the formation of molten globule intermediates, and the aggregation of proteins into oligomers and fibrils.[1][2]

This technical guide provides an in-depth comparison of the key differences between Bis-ANS and ANS, offering a comprehensive overview of their chemical structures, photophysical properties, and binding mechanisms. Furthermore, it presents detailed experimental protocols for their application in protein binding and aggregation assays, alongside visual representations of experimental workflows to aid researchers in the effective utilization of these powerful fluorescent probes.

Core Differences: Bis-ANS vs. ANS

The primary distinction between Bis-ANS and ANS lies in their molecular architecture. Bis-ANS is essentially a dimer of ANS, a structural modification that confers distinct properties, most notably a higher affinity for the hydrophobic pockets of proteins.[3] This enhanced affinity often translates to a greater sensitivity in detecting subtle conformational changes and early-stage protein aggregation.

Chemical Structures

The chemical structures of ANS and Bis-ANS are fundamental to their function. ANS consists of an aminonaphthalene core linked to a sulfonic acid group, which imparts water solubility, and a phenyl group. Bis-ANS is composed of two ANS molecules linked together.

ANS (8-anilinonaphthalene-1-sulfonic acid) Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid)

Photophysical Properties

The fluorescence of both ANS and Bis-ANS is highly dependent on the polarity of their microenvironment. In polar solvents like water, the dyes have a low fluorescence quantum yield. However, upon binding to hydrophobic sites on proteins, they are shielded from the aqueous environment, leading to a significant enhancement of their fluorescence.[1]

| Property | ANS | Bis-ANS |

| Excitation Maximum (λex) | ~350-380 nm[1][4] | ~385-390 nm[5][6] |

| Emission Maximum (λem) in Water | ~515-545 nm | ~520-523 nm[6] |

| Emission Maximum (λem) Bound to Protein | ~460-480 nm (significant blue shift)[4] | ~490-510 nm (significant blue shift)[3] |

| Fluorescence Quantum Yield (ΦF) in Water | Very low (~0.003-0.004) | Very low[7] |

| Fluorescence Quantum Yield (ΦF) Bound to Protein | Significantly increased | Significantly increased, often higher than ANS |

| Fluorescence Lifetime (τ) in Water | Short (~0.25-0.65 ns)[8] | Short |

| Fluorescence Lifetime (τ) Bound to Protein | Biphasic decay, with a long component of ~14-17 ns and a short component of ~2-5 ns[9][10] | Generally longer than ANS, also often biphasic |

| Binding Affinity (Kd) to Proteins | Micromolar (µM) range[11] | Nanomolar (nM) to micromolar (µM) range, generally higher affinity than ANS[12] |

Binding Mechanism and Applications

The binding of both ANS and Bis-ANS to proteins is a complex interplay of hydrophobic and electrostatic interactions. The anionic sulfonate groups can interact with positively charged residues on the protein surface, while the hydrophobic anilinonaphthalene moieties insert into nonpolar cavities.[8] This dual nature allows these dyes to probe a variety of protein states.

Key Applications:

-

Monitoring Protein Folding and Unfolding: The increase in fluorescence upon binding to exposed hydrophobic patches makes these dyes excellent tools for studying protein denaturation and renaturation processes.[2] They are particularly effective at detecting "molten globule" intermediates, which are partially folded states with a native-like secondary structure but a less compact tertiary structure and exposed hydrophobic core.

-

Detection of Protein Aggregation: Both dyes can be used to monitor the formation of protein aggregates, including oligomers and amyloid fibrils, which are associated with numerous neurodegenerative diseases.[12][13] Bis-ANS, with its higher affinity, is often more sensitive for detecting early-stage aggregation.[12]

-

Characterization of Ligand Binding: Changes in the fluorescence of ANS or Bis-ANS pre-bound to a protein can indicate conformational changes induced by the binding of a ligand, allowing for the characterization of binding events and the determination of binding affinities.

-

Drug Discovery and Development: These dyes are valuable in high-throughput screening assays to identify compounds that stabilize or destabilize protein conformations, or that inhibit protein aggregation.

Experimental Protocols

Protein-Dye Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding of ANS or Bis-ANS to a protein of interest.

Materials:

-

Protein of interest, purified and in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

ANS or Bis-ANS stock solution (e.g., 1 mM in DMSO or water).

-

Fluorometer with excitation and emission wavelength control.

-

Quartz cuvettes.

Methodology:

-

Preparation of Solutions:

-

Prepare a working solution of the protein at a known concentration (e.g., 1-10 µM).

-

Prepare a series of dilutions of the ANS or Bis-ANS stock solution in the same buffer as the protein.

-

-

Fluorescence Measurements:

-

To a cuvette containing the protein solution, add increasing concentrations of the dye.

-

After each addition, gently mix and allow the solution to equilibrate for a few minutes in the dark.

-

Measure the fluorescence emission spectrum at the appropriate excitation wavelength (e.g., 370 nm for ANS, 390 nm for Bis-ANS). Record the emission intensity at the wavelength of maximum emission.

-

As a control, measure the fluorescence of the dye in the buffer alone at the same concentrations.

-

-

Data Analysis:

-

Subtract the fluorescence of the dye in buffer from the fluorescence of the protein-dye complex at each concentration.

-

Plot the change in fluorescence intensity as a function of the dye concentration.

-

The data can be fitted to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the number of binding sites.

-

Monitoring Protein Aggregation

This protocol outlines a method for using Bis-ANS to monitor the kinetics of protein aggregation.

Materials:

-

Protein prone to aggregation.

-

Aggregation-inducing buffer or conditions (e.g., elevated temperature, low pH, presence of denaturants).

-

Bis-ANS stock solution.

-

Plate-reading fluorometer.

-

96-well black microplates.

Methodology:

-

Sample Preparation:

-

In a 96-well plate, prepare replicate wells containing the protein solution under conditions that will induce aggregation.

-

Include control wells with the protein under non-aggregating conditions and wells with buffer only.

-

Add Bis-ANS to all wells to a final concentration of, for example, 10 µM.

-

-

Kinetic Measurement:

-

Place the microplate in the plate reader, which is pre-set to the aggregation-inducing temperature.

-

Monitor the fluorescence intensity over time at appropriate excitation and emission wavelengths for Bis-ANS (e.g., Ex: 390 nm, Em: 500 nm).[14] Measurements can be taken at regular intervals (e.g., every 5-10 minutes) for several hours or days, depending on the aggregation kinetics.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

An increase in fluorescence indicates the formation of protein aggregates with exposed hydrophobic surfaces to which Bis-ANS binds.

-

The kinetic data can be fitted to sigmoidal models to extract parameters such as the lag time, elongation rate, and final plateau of aggregation.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for monitoring protein folding and the logical relationship between dye fluorescence and protein conformational states.

Caption: Experimental workflow for monitoring protein unfolding using ANS or Bis-ANS.

Caption: Relationship between protein conformation and ANS/Bis-ANS fluorescence.

Conclusion

ANS and Bis-ANS are powerful and versatile fluorescent probes that provide invaluable insights into the conformational landscape of proteins. Their sensitivity to the polarity of the microenvironment allows for the real-time monitoring of critical biological processes such as protein folding, unfolding, and aggregation. While both dyes operate on a similar principle, the dimeric nature of Bis-ANS often affords higher binding affinity and sensitivity, making it a particularly useful tool for detecting subtle conformational changes and early-stage aggregation events. By understanding the key differences between these dyes and employing rigorous experimental protocols, researchers can effectively leverage their unique properties to advance our understanding of protein science and accelerate the development of novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. rndsystems.com [rndsystems.com]

- 8. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-ANS Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt, commonly known as Bis-ANS dipotassium salt, is a widely utilized fluorescent probe in biochemical and pharmaceutical research. Its utility lies in its ability to exhibit enhanced fluorescence upon binding to hydrophobic regions of macromolecules, making it an invaluable tool for studying protein folding, conformational changes, and the stability of biopharmaceuticals. However, the effective application of Bis-ANS is contingent upon a thorough understanding of its behavior in aqueous solutions. This technical guide provides an in-depth overview of the solubility and stability of this compound salt in common aqueous buffers, offering critical data and experimental protocols to aid researchers in their experimental design and data interpretation.

Core Properties of this compound Salt

Bis-ANS is a sensitive fluorescent probe that is essentially non-fluorescent in polar environments like water and becomes highly fluorescent in nonpolar environments, such as when bound to the hydrophobic pockets of proteins.[1] This property allows it to be a sensitive indicator of changes in protein conformation that expose these hydrophobic regions.

Key Spectroscopic Properties:

Upon binding to proteins, the emission spectrum of Bis-ANS typically undergoes a blue shift, with the emission maximum shifting to approximately 484-496 nm, accompanied by a significant increase in fluorescence intensity.[3][4]

Solubility of this compound Salt

The solubility of this compound salt is a critical parameter for the preparation of stock and working solutions. The presence of two sulfonate groups confers a degree of water solubility to the molecule. However, its large hydrophobic binaphthyl core can limit its solubility in purely aqueous systems.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound salt in various solvents. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

| Solvent/Buffer | pH | Temperature | Solubility |

| Water | Not Specified | Room Temperature | Soluble up to 20 mM |

| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | Approximately 5 mg/mL[3][5] |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Room Temperature | Approximately 30 mg/mL[3][4][5] |

| Dimethylformamide (DMF) | Not Applicable | Room Temperature | Approximately 30 mg/mL[3][4] |

Note: "Room Temperature" is generally considered to be between 20-25°C.

Factors Influencing Solubility

-

pH: The solubility of Bis-ANS in aqueous buffers can be pH-dependent. While specific data across a wide pH range is limited, it is generally advisable to work within a pH range of 7-9 for optimal performance in protein binding studies.[1]

-

Temperature: For most solids, solubility in aqueous solutions tends to increase with temperature. However, for some organic molecules, this relationship can be complex. No specific quantitative data on the temperature-dependent solubility of Bis-ANS was found in the public domain. Researchers should determine the solubility at their specific experimental temperature if it deviates significantly from room temperature.

-

Co-solvents: The use of organic co-solvents such as DMSO or DMF can significantly enhance the solubility of Bis-ANS. When preparing stock solutions in these solvents, it is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is minimal to avoid potential interference with the biological system under investigation.

Stability of this compound Salt

The stability of Bis-ANS in solution is paramount for obtaining reliable and reproducible experimental results. Degradation of the probe can lead to a loss of fluorescence signal and the generation of interfering species.

Storage and Long-Term Stability

-

Solid Form: As a crystalline solid, this compound salt is stable for at least four years when stored at -20°C, protected from light.[5]

-

Aqueous Solutions: It is widely recommended that aqueous solutions of Bis-ANS be prepared fresh and not stored for more than one day.[5] This suggests a limited stability in aqueous environments, although specific degradation kinetics are not well-documented in publicly available literature.

Factors Affecting Stability

-

Temperature: Elevated temperatures (>80°C) can lead to the degradation of Bis-ANS, primarily through desulfonation and breakdown of the binaphthyl backbone.[1]

-

Light Exposure (Photostability): Bis-ANS has been reported to have good photostability under certain experimental conditions.[6] However, as with most fluorescent molecules, prolonged exposure to high-intensity light should be avoided to minimize the risk of photodegradation. It is recommended to store Bis-ANS solutions in the dark.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound salt in aqueous buffers. These protocols can be adapted to specific experimental needs.

Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectrophotometry

This protocol outlines a method to determine the equilibrium solubility of Bis-ANS in a specific aqueous buffer.

Materials:

-

This compound salt

-

Aqueous buffer of choice (e.g., Tris-HCl, HEPES, PBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

0.22 µm syringe filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound salt to a series of microcentrifuge tubes containing a fixed volume (e.g., 1 mL) of the desired aqueous buffer at a specific pH. The excess solid should be clearly visible.

-

Seal the tubes tightly.

-

-

Equilibration:

-

Incubate the tubes at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous agitation (vortexing or shaking) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Measurement:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the clear filtrate with the same aqueous buffer to a concentration that falls within the linear range of the spectrophotometer. The dilution factor should be accurately recorded.

-

-

UV-Vis Measurement:

-

Measure the absorbance of the diluted solution at the absorbance maximum (λmax) of Bis-ANS (around 395 nm). Use the corresponding aqueous buffer as a blank.

-

-

Calculation of Solubility:

-

Prepare a standard curve of Bis-ANS in the same buffer with known concentrations.

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the solubility of Bis-ANS by multiplying the concentration of the diluted sample by the dilution factor.

-

Protocol 2: Assessment of Stability using Fluorescence Spectroscopy

This protocol describes a method to monitor the stability of Bis-ANS in an aqueous buffer over time.

Materials:

-

This compound salt

-

Aqueous buffer of choice (e.g., Tris-HCl, HEPES, PBS)

-

Amber or light-protected microcentrifuge tubes or vials

-

Fluorescence spectrophotometer

-

Calibrated pH meter

Procedure:

-

Preparation of Bis-ANS Solution:

-

Prepare a stock solution of Bis-ANS in the desired aqueous buffer at a known concentration (e.g., 100 µM). Ensure the solution is fully dissolved.

-

Protect the solution from light by using amber tubes or wrapping the tubes in aluminum foil.

-

-

Incubation:

-

Store the solution under the desired conditions (e.g., room temperature, 4°C, 37°C).

-

For photostability assessment, a parallel set of samples can be exposed to a controlled light source while a control set is kept in the dark.

-

-

Time-Point Measurements:

-

At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution.

-

-

Fluorescence Measurement:

-

Dilute the aliquot to a suitable concentration for fluorescence measurement.

-

Record the fluorescence emission spectrum (e.g., from 450 nm to 650 nm) using an excitation wavelength of approximately 390 nm.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of time.

-

A decrease in fluorescence intensity over time indicates degradation of the Bis-ANS probe.

-

The degradation kinetics can be analyzed by fitting the data to an appropriate model (e.g., first-order decay) to determine the degradation rate constant and half-life.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of Bis-ANS in aqueous buffers.

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound salt is essential for its effective use as a fluorescent probe in research and development. This guide has consolidated the available quantitative data and provided detailed experimental protocols for researchers to determine these critical parameters under their specific experimental conditions. By carefully considering the factors that influence solubility and stability, and by employing robust experimental designs, scientists can ensure the reliability and accuracy of their findings when using this powerful analytical tool.

References

- 1. 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt | 65664-81-5 | Benchchem [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

Methodological & Application

Protocol for the Preparation of Bis-ANS Stock and Working Solutions

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent probe widely utilized in biochemical and pharmaceutical research. Its utility stems from its ability to exhibit enhanced fluorescence upon binding to hydrophobic regions of macromolecules, particularly proteins. This property makes it an invaluable tool for studying protein folding, conformational changes, and the formation of protein aggregates. Accurate and consistent preparation of Bis-ANS solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of Bis-ANS stock and working solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for Bis-ANS and its solutions are summarized in the table below.

| Parameter | Value | Source(s) |

| Chemical Properties | ||

| Molecular Weight | 672.85 g/mol | [1][2][3] |

| Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Up to 100 mM (approx. 67.3 mg/mL) | [1] |

| Water | Up to 20 mM (approx. 13.5 mg/mL) | [1] |

| Phosphate-Buffered Saline (PBS) | Approx. 5 mg/mL | [4] |

| Stock Solution | ||

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4][5] |

| Recommended Concentration | 1 mM - 50 mM | [5] |

| Storage Temperature | -20°C, protected from light | [4][5] |

| Working Solution | ||

| Recommended Diluent | Appropriate aqueous buffer (e.g., PBS, Tris) | |

| Typical Concentration Range | 5 µM - 50 µM | [5] |

| Preparation | Dilute from stock solution immediately before use | [5] |

Experimental Protocols

Materials and Equipment

-

Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium salt) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Analytical balance

-

Fume hood

Protocol for Preparing Bis-ANS Stock Solution (10 mM in DMSO)

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Bis-ANS powder and DMSO in a fume hood.

-

Weighing Bis-ANS: Accurately weigh out 6.73 mg of Bis-ANS powder using an analytical balance.

-

Dissolving in DMSO: Transfer the weighed Bis-ANS powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the Bis-ANS is completely dissolved. The solution should be clear.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol for Preparing Bis-ANS Working Solution (10 µM in Aqueous Buffer)

-

Thaw Stock Solution: Remove one aliquot of the 10 mM Bis-ANS stock solution from the -20°C freezer and allow it to thaw completely at room temperature, protected from light.

-

Dilution: In a new microcentrifuge tube, pipette 999 µL of the desired aqueous buffer (e.g., PBS). Add 1 µL of the 10 mM Bis-ANS stock solution to the buffer. This will result in a 1:1000 dilution and a final working concentration of 10 µM.

-

Mixing: Gently vortex the working solution to ensure it is homogenous.

-

Immediate Use: It is recommended to prepare the Bis-ANS working solution immediately before use for optimal performance. Do not store aqueous solutions of Bis-ANS for more than one day.[4]

Experimental Workflow

The following diagram illustrates the logical flow of preparing Bis-ANS stock and working solutions.

Caption: Workflow for Bis-ANS solution preparation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis-ANS dipotassium | TargetMol [targetmol.com]

- 5. Invitrogen Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

Probing Protein Landscapes: A Step-by-Step Guide to Bis-ANS Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) protein binding assay is a powerful and versatile tool for characterizing proteins in solution. This fluorescent probe exhibits low fluorescence in aqueous environments but displays a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic regions on the surface of proteins.[1][2][3] This property makes Bis-ANS an invaluable instrument for a range of applications, including the quantification of protein concentration, assessment of protein surface hydrophobicity, and the study of conformational changes related to protein folding, unfolding, aggregation, and ligand binding.[2][4][5]

The non-covalent interaction of Bis-ANS with proteins is primarily driven by hydrophobic and electrostatic interactions.[4] Its dimeric nature provides a higher binding affinity for molten globule-like structures compared to its monomeric counterpart, ANS.[5] The assay is highly sensitive, with a detection limit as low as 0.28 μg/mL, and boasts rapid interaction kinetics, often reaching saturation within seconds to minutes.[4][6] Furthermore, Bis-ANS demonstrates good photostability and solubility in water, and its performance is not significantly hindered by the presence of common buffer components like EDTA, SDS, and protease inhibitors at optimized concentrations.[4][6]

This document provides a detailed protocol for performing a Bis-ANS protein binding assay, including reagent preparation, experimental procedure, data analysis, and a summary of expected quantitative data.

Experimental Protocols

Materials and Reagents

-

Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium salt)

-

Protein of interest

-

Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, or a specific buffer relevant to the protein of interest)

-

Distilled, deionized water

-

Spectrofluorometer or microplate reader with fluorescence capabilities

-

Quartz cuvettes or appropriate microplates (e.g., 96-well black plates)

-

Pipettes and tips

Reagent Preparation

-

Bis-ANS Stock Solution:

-

Prepare a stock solution of Bis-ANS by dissolving the crystalline solid in an organic solvent such as DMSO or dimethylformamide (DMF) to a concentration of approximately 30 mg/mL.[7]

-

Alternatively, for an organic solvent-free solution, directly dissolve the Bis-ANS solid in the desired aqueous buffer (e.g., PBS) to a concentration of approximately 5 mg/mL.[7] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[7]

-

Store the stock solution at -20°C, protected from light.[7]

-

-

Protein Solution:

-

Prepare a stock solution of the protein of interest in the desired experimental buffer. The concentration will depend on the specific experiment, but a starting concentration in the low micromolar range is common.

-

If necessary, determine the precise protein concentration using a standard method like UV-Vis spectroscopy.

-

To minimize protein aggregation, it can be beneficial to briefly sonicate the protein solutions for about 10 minutes.[4][8]

-

Experimental Workflow Diagram

Caption: Workflow for the Bis-ANS protein binding assay.

Step-by-Step Procedure

-

Set up the Spectrofluorometer/Plate Reader:

-

Turn on the instrument and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation wavelength to approximately 390 nm.[9] The optimal excitation wavelength can be fine-tuned depending on the instrument and specific protein-dye complex, with a range of 355-405 nm being reported.[4]

-

Set the emission scan range from 420 nm to 540 nm.[9] The emission maximum for free Bis-ANS is around 520-523 nm, which will shift to approximately 484-496 nm upon binding to a protein.[7]

-

-

Prepare Samples for Measurement:

-

In a cuvette or microplate well, add the desired amount of assay buffer.

-

Add the Bis-ANS working solution to a final concentration that is optimized for the assay. A common working concentration is 50 μM.[4]

-

It is crucial to run control samples:

-

For experimental samples, add the protein of interest to the buffer and Bis-ANS mixture. If performing a titration, add increasing concentrations of the protein to a fixed concentration of Bis-ANS. For a fixed-point measurement, use a single protein concentration.

-

The final volume in each well should be consistent. For example, in a 96-well half-area plate, a working volume of 50 μL can be used.[4][8]

-

-

Incubation:

-

Fluorescence Measurement:

-

Place the cuvette or microplate into the instrument.

-

Record the fluorescence emission spectrum for each sample.

-

Data Analysis

-

Background Subtraction: For each experimental sample, subtract the fluorescence spectrum of the corresponding dye blank (buffer + Bis-ANS).[10]

-

Data Interpretation:

-

Qualitative Analysis: An increase in fluorescence intensity and a blue shift in the emission maximum (a shift to a shorter wavelength) compared to the dye blank indicates Bis-ANS binding to the protein's hydrophobic surfaces.[1][3]

-

Protein Quantification: Generate a standard curve by plotting the background-subtracted fluorescence intensity at the emission maximum against a series of known protein concentrations. The concentration of an unknown sample can then be determined from this curve.[3][4]

-

Binding Affinity (Kd): To determine the dissociation constant (Kd), perform a titration experiment with a fixed concentration of protein and increasing concentrations of Bis-ANS, or vice versa. The resulting data can be fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd.[2][11]

-

Data Presentation

The quantitative data from a Bis-ANS protein binding assay can be effectively summarized in tables for clear comparison.

Table 1: Protein Quantification using Bis-ANS

| Protein Standard (µg/mL) | Raw Fluorescence (RFU) | Background Fluorescence (RFU) | Corrected Fluorescence (RFU) |

| 0 (Dye Blank) | 150 | 150 | 0 |

| 10 | 550 | 150 | 400 |

| 20 | 945 | 150 | 795 |

| 40 | 1760 | 150 | 1610 |

| 60 | 2550 | 150 | 2400 |

| 80 | 3370 | 150 | 3220 |

| 100 | 4150 | 150 | 4000 |

| Unknown Sample | 2155 | 150 | 2005 |

Table 2: Characterization of Protein-Ligand Interaction

| Condition | Emission Max (nm) | Max Fluorescence Intensity (RFU) | Calculated Kd (µM) |

| Protein Alone | 492 | 5200 | 16.0 ± 0.4[2] |

| Protein + Ligand A | 495 | 4100 | 25.5 ± 0.8 |

| Protein + Ligand B | 490 | 6300 | 10.2 ± 0.3 |

Logical Relationships Diagram

Caption: Interpretation of Bis-ANS assay results.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. nist.gov [nist.gov]

- 11. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Protein Hydrophobicity: An Application Note on the Bis-ANS Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for utilizing the 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) assay to quantify protein surface hydrophobicity. This fluorescence-based method is a valuable tool in various research and development areas, including protein characterization, formulation development, and the study of protein folding and aggregation.

Introduction to Protein Hydrophobicity and the Bis-ANS Assay

Protein surface hydrophobicity is a critical physicochemical property that influences a protein's structure, stability, solubility, and its interactions with other molecules.[1] Changes in hydrophobicity can indicate conformational changes, protein unfolding, or aggregation, which are crucial parameters to monitor during drug development and manufacturing.[2][3]

The Bis-ANS assay is a sensitive method used to probe the hydrophobic regions on the surface of proteins.[4] Bis-ANS is a fluorescent molecule that exhibits low fluorescence in aqueous environments. However, upon binding to hydrophobic pockets on a protein's surface, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a blue shift (a shift to a shorter wavelength).[4] The magnitude of this fluorescence enhancement is proportional to the extent of the solvent-accessible hydrophobic surfaces on the protein.[5]

Principle of the Bis-ANS Assay

The underlying principle of the Bis-ANS assay is the environmentally sensitive fluorescence of the Bis-ANS molecule. In a polar, aqueous solution, the dye has a low fluorescence quantum yield. When it binds to non-polar, hydrophobic regions of a protein, it is shielded from the quenching effects of water. This non-covalent binding, driven by hydrophobic and electrostatic interactions, results in a significant increase in fluorescence intensity.[6] By measuring this change in fluorescence, one can quantitatively assess the relative surface hydrophobicity of a protein.

Applications in Research and Drug Development

The Bis-ANS assay is a versatile tool with numerous applications:

-

Characterization of Protein Folding and Unfolding: The assay can monitor conformational changes that expose hydrophobic residues, providing insights into folding pathways and stability.[3]

-

Detection of Protein Aggregation: Aggregation often involves the association of hydrophobic regions. The Bis-ANS assay can detect the formation of aggregates and pre-fibrillar assemblies.

-

Formulation Development: It is used to assess the impact of different buffer conditions, excipients, and storage conditions on protein stability and hydrophobicity.

-

Quality Control: The assay can be employed as a quality control method to ensure the consistency of protein-based therapeutics.

-

Ligand Binding Studies: Changes in protein hydrophobicity upon ligand binding can be monitored to characterize binding events.

Experimental Protocol

This protocol provides a general guideline for performing a Bis-ANS assay in a 96-well plate format, which is suitable for higher throughput analysis.

Materials and Reagents

-

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt (Bis-ANS)

-

Dimethyl sulfoxide (DMSO)

-

The protein of interest

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection capabilities

Reagent Preparation

Bis-ANS Stock Solution (e.g., 1 mM):

-

Weigh out the appropriate amount of Bis-ANS powder. The molecular weight of the dipotassium salt is 758.97 g/mol .

-

Dissolve the powder in high-quality, anhydrous DMSO to the desired concentration (e.g., 1 mM).

-

Store the stock solution in small aliquots at -20°C, protected from light.

Protein Samples:

-

Prepare a series of protein dilutions in the assay buffer. The final protein concentration in the well will depend on the specific protein and its hydrophobicity. A typical starting range is 0.1 to 1 mg/mL.

-

It is crucial to accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).

Assay Procedure

-

Prepare the Bis-ANS Working Solution: Dilute the Bis-ANS stock solution in the assay buffer to the desired final concentration. A common working concentration is 50 µM.[6]

-

Set up the Microplate:

-

Blank Wells: Add the assay buffer and the Bis-ANS working solution. These wells will not contain any protein and will be used for background subtraction.

-

Sample Wells: Add the assay buffer, the Bis-ANS working solution, and the different dilutions of your protein sample.

-

Ensure that the final volume in each well is consistent (e.g., 200 µL).

-

-

Incubation: Incubate the plate in the dark at room temperature for a short period (e.g., 5-15 minutes) to allow the Bis-ANS to bind to the protein.[7]

-

Fluorescence Measurement:

-

Set the excitation wavelength of the microplate reader to approximately 390 nm.[5]

-

Set the emission wavelength to scan a range from approximately 420 nm to 540 nm to determine the emission maximum, or set it to a fixed wavelength around 490-520 nm.

-

Record the fluorescence intensity for all wells.

-

Data Analysis

-

Background Subtraction: For each sample, subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the protein-containing wells.[7]

-

Plotting the Data: Plot the background-corrected fluorescence intensity as a function of the protein concentration.

-

Determining the Hydrophobicity Index (H₀): The initial slope of this plot is often used as a quantitative measure of the protein's surface hydrophobicity (H₀). A steeper slope indicates a higher degree of surface hydrophobicity. The slope can be determined by linear regression of the initial, linear portion of the curve.

Quantitative Data Summary